molecular formula C8H13NO3 B141475 2-Acetylamino-3-cyclopropylpropionic acid CAS No. 133992-69-5

2-Acetylamino-3-cyclopropylpropionic acid

Cat. No.: B141475
CAS No.: 133992-69-5
M. Wt: 171.19 g/mol
InChI Key: ZVTFPQYGJPTFQH-UHFFFAOYSA-N
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Description

2-Acetylamino-3-cyclopropylpropionic acid is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is a derivative of propionic acid, featuring an acetylamino group and a cyclopropyl group attached to the propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-3-cyclopropylpropionic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-3-cyclopropylpropionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetylamino-3-cyclopropylpropionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Acetylamino-3-cyclopropylpropionic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetylamino-3-cyclopropylpropionic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on biological activity and chemical reactivity .

Properties

IUPAC Name

2-acetamido-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTFPQYGJPTFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473050
Record name 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133992-69-5
Record name 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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